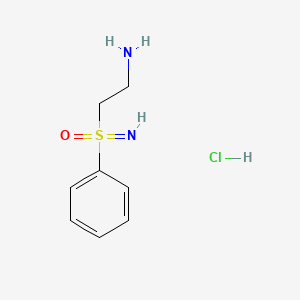
(2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride is a chemical compound with a unique structure that includes an aminoethyl group, an imino group, and a phenyl-lambda6-sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride typically involves the reaction of phenyl-lambda6-sulfanone with an aminoethyl group under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the compound through techniques such as crystallization or chromatography to achieve the desired quality and purity for commercial use.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aminoethyl and imino groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
(2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Aminoethyl)(imino)phenyl-lambda6-sulfanone
- (2-Aminoethyl)(imino)phenyl-lambda6-sulfanone sulfate
- (2-Aminoethyl)(imino)phenyl-lambda6-sulfanone nitrate
Uniqueness
(2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride is unique due to its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H13ClN2OS |
|---|---|
Molecular Weight |
220.72 g/mol |
IUPAC Name |
2-(phenylsulfonimidoyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2OS.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H |
InChI Key |
MLRFCKKWTSFGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















